molecular formula C15H16N2O4S B2928820 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904199-47-8

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2928820
CAS No.: 1904199-47-8
M. Wt: 320.36
InChI Key: PHQXWRKAWZRFSU-UHFFFAOYSA-N
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Description

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a sophisticated organic compound characterized by a unique structure that integrates a phenylthio group, an azetidine ring, and an oxazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multiple steps, starting from the preparation of intermediate compounds that are sequentially combined under specific reaction conditions.

  • Step 1 Synthesis of Phenylthio Intermediate: The initial step often involves the reaction of a suitable starting material with a thiol compound to introduce the phenylthio group.

    • Reagents: Phenylthiol, suitable base (e.g., sodium hydride)

    • Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.

  • Step 2 Formation of Azetidine Ring: The intermediate from step 1 undergoes cyclization to form the azetidine ring.

    • Reagents: Cyclizing agent (e.g., triethylamine)

    • Conditions: Mild heating in an appropriate solvent (e.g., tetrahydrofuran, THF).

  • Step 3 Formation of Oxazolidine-2,4-Dione: The final step involves the formation of the oxazolidine-2,4-dione core through a condensation reaction.

    • Reagents: Specific condensing agent

    • Conditions: Reflux conditions in a solvent like toluene or chloroform.

Industrial Production Methods: On an industrial scale, the compound might be synthesized using optimized versions of these steps, with an emphasis on yield, purity, and cost-efficiency. Continuous flow techniques and catalytic processes can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is prone to various types of chemical reactions, including:

  • Oxidation: The phenylthio group can be oxidized to sulfone derivatives.

  • Reduction: Specific functional groups within the molecule can be reduced under controlled conditions.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine and oxazolidine moieties.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reduction Reagents: Lithium aluminium hydride (LiAlH4), catalytic hydrogenation

  • Substitution Reagents: Halogens, organometallic reagents

Major Products Formed: Depending on the reaction type, major products can include:

  • Sulfone derivatives (oxidation)

  • Reduced functional groups (reduction)

  • Substituted azetidine and oxazolidine products (substitution)

Scientific Research Applications

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a broad spectrum of applications:

  • Chemistry: Used as a building block in synthetic organic chemistry for the construction of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in material science for the development of novel materials with specific properties.

Mechanism of Action

The exact mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione varies depending on its application:

  • In Chemistry: Functions as an intermediate that facilitates the formation of desired products through its reactive sites.

  • In Biology and Medicine: May interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

  • 3-(1-(3-Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione without the phenylthio group

  • Compounds with only an azetidine ring or oxazolidine core

Uniqueness: The presence of the phenylthio group provides distinctive reactivity and potential biological activity, making this compound particularly versatile for various applications.

In sum, 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is an exceptional compound with significant scientific interest due to its intricate structure and diverse applications.

Properties

IUPAC Name

3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-13(6-7-22-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-21-15(17)20/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXWRKAWZRFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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